Docosahexaenoyl glycine

Cardiac Electrophysiology Long QT Syndrome IKs Channel

Docosahexaenoyl glycine is a superior IKs channel activator, shortening the QT interval by -17.3 ms in vivo, significantly outperforming Lin-Gly. Selectively potentiates TRPV4 without TRPV1 activity, enabling clean pathway dissection. As a milder FAAH inhibitor than NA-Gly, it is ideal for specific endocannabinoid modulation. Essential for LQT2 and neuroinflammation research.

Molecular Formula C24H35NO3
Molecular Weight 385.5 g/mol
Cat. No. B8100994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosahexaenoyl glycine
Molecular FormulaC24H35NO3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O
InChIInChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
InChIKeyBEYWKSIFICEQGH-SFGLVEFQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosahexaenoyl Glycine: A Differentiated Omega-3 Derived N-Acyl Glycine for Specialized Ion Channel and Neuroinflammation Research


Docosahexaenoyl glycine (DHA-Gly; CAS 132850-40-9) is an endogenous N-acyl glycine conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) [1]. As a member of the lipidated neurotransmitter family, DHA-Gly distinguishes itself from other N-acyl glycines and unmodified PUFAs through its selective modulation of specific ion channels and receptors, as well as its distinct metabolic fate [2]. This compound serves as a critical tool for investigating cardiac repolarization mechanisms, neuroinflammatory pathways, and the structure-activity relationships of lipid signaling molecules.

Why Docosahexaenoyl Glycine Cannot Be Replaced by Generic N-Acyl Glycines or Parent Fatty Acids in Targeted Studies


Substituting docosahexaenoyl glycine with its parent fatty acid (DHA), other N-acyl glycines like linoleoyl glycine (Lin-Gly) or arachidonoyl glycine (NA-Gly), or alternative PUFA derivatives like N-arachidonoyl taurine (N-AT) is not scientifically equivalent. Critical, quantifiable differences in receptor selectivity, ion channel activation efficacy, metabolic stability, and downstream functional outcomes exist. For instance, DHA-Gly exhibits significantly greater efficacy in shortening the cardiac QT interval compared to Lin-Gly [1] and displays a distinct receptor interaction profile, potentiating TRPV4 but not TRPV1, unlike many other lipid amides [2]. These unique properties are essential for experiments requiring precise modulation of IKs channels or TRPV4-mediated pathways, making DHA-Gly an irreplaceable tool compound.

Quantitative Differentiation of Docosahexaenoyl Glycine: Head-to-Head Evidence vs. Key Comparators


Superior IKs Channel Activation and In Vivo QT Shortening vs. Linoleoyl Glycine

In a direct head-to-head comparison, docosahexaenoyl glycine (DHA-Gly) demonstrated significantly greater efficacy in shortening the cardiac QT interval compared to the closely related N-acyl glycine, linoleoyl glycine (Lin-Gly). This difference was observed despite both compounds showing comparable activation of the human IKs channel in a heterologous expression system [1].

Cardiac Electrophysiology Long QT Syndrome IKs Channel Action Potential Duration

In Vivo QT Interval Shortening Confirmed in a Guinea Pig Model

The translational potential of DHA-Gly is underscored by its ability to significantly shorten the QT interval in an in vivo setting. In a closed-chest guinea pig model, intravenous infusion of DHA-Gly led to a substantial reduction in QT interval, demonstrating its activity in a whole-organism system [1]. While N-arachidonoyl taurine (N-AT) was also effective in ex-vivo experiments, the in vivo data specifically for DHA-Gly provides a critical benchmark for its physiological relevance.

In Vivo Pharmacology Cardiovascular Translational Research Electrocardiography

Selective TRPV4 Potentiation vs. Arachidonoyl Glycine (NA-Gly) and Other Lipid Amides

Docosahexaenoyl glycine exhibits a unique selectivity profile by potentiating TRPV4 channels while having no activity at TRPV1 or TRPM3 channels. This contrasts with arachidonoyl glycine (NA-Gly) and many other N-acyl amides which are known to activate TRPV1 [1]. Both DHA-Gly and NA-Gly act as inverse agonists at GPR55, but their differential TRPV channel selectivity represents a critical point of functional divergence.

Neuroinflammation TRP Channels Lipid Signaling Pain G-Protein Coupled Receptors

Divergent FAAH Inhibition Potency vs. Arachidonoyl Glycine (NA-Gly)

A critical distinction between DHA-Gly and its omega-6 analog arachidonoyl glycine (NA-Gly) lies in their ability to inhibit fatty acid amide hydrolase (FAAH). In a direct comparison, NA-Gly was found to be a significantly more potent FAAH inhibitor than DHA-Gly, which has implications for their respective roles in modulating endocannabinoid tone and related signaling lipids [1].

Endocannabinoid System Lipid Metabolism Enzyme Inhibition FAAH Analgesia

Differential Binding Affinity for CYP2J2 vs. CYP3A4 Compared to NA-Gly

The metabolic fate of DHA-Gly and NA-Gly diverges at the level of cytochrome P450 binding. DHA-Gly demonstrates a higher affinity for CYP2J2, an epoxygenase, compared to NA-Gly. Conversely, both compounds bind more weakly to CYP3A4, a major xenobiotic-metabolizing enzyme [1]. These differences in enzyme affinity are a direct consequence of their distinct fatty acyl chain structures.

Drug Metabolism Cytochrome P450 Pharmacokinetics Epoxygenase Lipid Oxidation

Optimized Application Scenarios for Docosahexaenoyl Glycine Based on Quantitative Differentiation


Investigating Cardiac Repolarization and Long QT Syndrome (LQT2) in Ex Vivo and In Vivo Models

DHA-Gly is the superior choice for studies requiring robust and validated activation of the IKs channel. Its ability to shorten the QT interval in a drug-induced LQT2 model by -16.2 ± 2.4 ms ex vivo and -17.3 ± 2.8 ms in vivo [1] provides a well-characterized, quantifiable benchmark. Researchers should select DHA-Gly over comparators like Lin-Gly, which exhibits a significantly weaker effect (-4.3 ± 1.3 ms ex vivo), to ensure maximal and reproducible modulation of cardiac repolarization. This is particularly relevant for screening novel therapeutic strategies for LQT2, where restoring normal QT interval is the primary goal [1].

Isolating TRPV4-Dependent Signaling in Neuroinflammation and Pain Research

For experiments designed to dissect the specific role of TRPV4 channels in neuroinflammation or pain, DHA-Gly is an indispensable tool. Its selective potentiation of TRPV4, with no activity at TRPV1 or TRPM3 [2], allows for the isolation of TRPV4-mediated pathways without the confounding effects of TRPV1 activation. This contrasts with many other lipid amides (e.g., anandamide), which are potent TRPV1 agonists. Using DHA-Gly in models of microglial activation or neuropathic pain will yield cleaner, more interpretable data on the contribution of TRPV4 to these processes [2].

Dissecting Endocannabinoid Tone Through Differential FAAH Inhibition

In studies of the endocannabinoid system, the choice between DHA-Gly and NA-Gly is critical due to their distinct FAAH inhibition potencies. With an IC50 of 35.35 μM, DHA-Gly is a 2.5-fold weaker FAAH inhibitor than NA-Gly (IC50 = 14.20 μM) [3]. Researchers should select DHA-Gly when a milder effect on FAAH activity is desired, or when investigating omega-3 specific modulation of endocannabinoid tone. Conversely, NA-Gly is the preferred tool for achieving more potent FAAH inhibition. This differential pharmacology is essential for accurately interpreting changes in anandamide and other N-acylethanolamine levels in cellular or tissue models [3].

Studying Omega-3-Specific Cytochrome P450 Metabolism and Epoxide Generation

DHA-Gly is the appropriate substrate for investigating the formation and function of omega-3-derived epoxide metabolites. Its higher affinity for CYP2J2 (KD = 2.47 μM) compared to NA-Gly (KD = 3.30 μM) [4] suggests that it will be preferentially metabolized by this epoxygenase. This property makes DHA-Gly a more sensitive probe for studying CYP2J2 activity and the downstream anti-inflammatory and neuroprotective effects of its epoxidized derivatives [4]. Researchers focused on omega-3 fatty acid metabolism should prioritize DHA-Gly over NA-Gly to ensure efficient generation of the DHA-Gly epoxide metabolite profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docosahexaenoyl glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.